Benzenesulfonic acid, 4-chloro-3-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]-, sodium salt
Description
- Two azo groups (-N=N-): These groups confer intense coloration, making it suitable for dye applications .
- Chloro substituent (4-position): Enhances electron-withdrawing effects, influencing reactivity and stability .
- Ethoxyphenyl group (4-position): Improves solubility in organic solvents compared to methoxy or hydroxy analogs .
- Sodium sulfonate: Increases water solubility, critical for industrial dye formulations .
This compound is synthesized via sequential diazotization and coupling reactions, typical for azo dyes. The ethoxyphenyl group is introduced through coupling with 4-ethoxyaniline, followed by sulfonation and neutralization with sodium hydroxide .
Properties
CAS No. |
68959-01-3 |
|---|---|
Molecular Formula |
C20H16ClN4NaO4S |
Molecular Weight |
466.9 g/mol |
IUPAC Name |
sodium;4-chloro-3-[[4-[(4-ethoxyphenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C20H17ClN4O4S.Na/c1-2-29-17-9-7-16(8-10-17)23-22-14-3-5-15(6-4-14)24-25-20-13-18(30(26,27)28)11-12-19(20)21;/h3-13H,2H2,1H3,(H,26,27,28);/q;+1/p-1 |
InChI Key |
KCZQZVXCJSWDIK-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])Cl.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, 4-chloro-3-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]-, sodium salt typically involves the diazotization of 4-ethoxyaniline followed by azo coupling with 4-chloroaniline. The resulting azo compound is then sulfonated using concentrated sulfuric acid to introduce the sulfonic acid group. Finally, the sulfonic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pH, and concentration to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo groups, leading to the formation of various oxidation products.
Reduction: Reduction of the azo groups can yield corresponding amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the chloro group.
Major Products
Oxidation: Oxidized azo compounds and sulfonic acid derivatives.
Reduction: Corresponding amines and sulfonic acid derivatives.
Substitution: Various substituted benzenesulfonic acid derivatives.
Scientific Research Applications
Benzenesulfonic acid, 4-chloro-3-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]-, sodium salt has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a dye intermediate.
Biology: Employed in biochemical assays and as a staining agent.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and as a surfactant in various formulations.
Mechanism of Action
The compound exerts its effects primarily through its azo and sulfonic acid groups. The azo groups can participate in redox reactions, while the sulfonic acid group enhances solubility and reactivity. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biochemical assays or interaction with cellular components in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous benzenesulfonic acid derivatives:
Key Comparative Insights:
Azo Group Count: Compounds with two azo groups (e.g., target compound, CAS 66214-48-0) exhibit stronger coloration and better lightfastness than single-azo analogs like Methyl Orange .
Substituent Effects: Ethoxy vs. Methoxy: Ethoxy groups (target compound) improve organic solubility compared to methoxy (CAS 66214-48-0), which enhances fiber affinity . Chloro vs. Amino: Chloro substituents (target compound, CAS 67875-24-5) stabilize the molecule via electron withdrawal, whereas amino groups enable reactivity in drug intermediates .
Sulfonate Salts: Sodium salts (target compound, Methyl Orange) exhibit superior water solubility vs. non-ionic forms (e.g., dimethylbenzenesulfonate) .
Research Findings and Data Tables
Table 1: Spectral and Physical Properties
| Property | Target Compound | Methyl Orange | CAS 66214-48-0 |
|---|---|---|---|
| Absorption λmax (nm) | ~510 (inferred) | 507 | 520 (estimated) |
| Melting Point | >300°C (estimated) | >300°C | >250°C |
| Water Solubility | High | Moderate | Moderate |
| pKa | ~3.5 (sulfonate) | 3.76 | Not reported |
Biological Activity
Benzenesulfonic acid, 4-chloro-3-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]-, sodium salt, is a compound of interest due to its potential biological activities. This compound, often referred to in scientific literature as a diazo compound, is characterized by its azo group, which has been linked to various biological effects. Understanding its biological activity is crucial for applications in pharmaceuticals, environmental science, and toxicology.
- Molecular Formula : C₁₉H₁₄ClN₄NaO₄S
- Molecular Weight : 476.5 g/mol
- CAS Number : 68959-30-8
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Toxicity Profile
- Studies indicate that the compound exhibits low acute toxicity with an LD50 greater than 5000 mg/kg in various animal models, suggesting it is relatively safe at low exposure levels .
- Skin irritation tests show it to be a slight irritant, while eye irritation tests indicate it can be a moderate irritant .
-
Mutagenicity and Genotoxicity
- Research has shown mixed results regarding genotoxicity. Some studies indicate a weak clastogenic response in lymphocyte cultures exposed to the compound, while other assays (e.g., Salmonella mutagenicity tests) have returned negative results .
- The implications of these findings suggest that while the compound may have some potential for genetic damage under specific conditions, it does not universally exhibit mutagenic properties.
- Reproductive and Developmental Toxicity
Case Studies
Several case studies have explored the biological effects of benzenesulfonic acid derivatives:
- Study on Hepatotoxicity
- Skin Sensitization Studies
- Environmental Impact Studies
Data Tables
| Parameter | Value |
|---|---|
| Molecular Weight | 476.5 g/mol |
| LD50 (oral) | >5000 mg/kg |
| Skin Irritation | Slight irritant |
| Eye Irritation | Moderate irritant |
| Genotoxicity | Weak clastogenic response observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
